molecular formula C5H5N3O B1318873 1-Methyl-1H-imidazol-5-yl isocyanate CAS No. 499770-99-9

1-Methyl-1H-imidazol-5-yl isocyanate

Cat. No. B1318873
CAS RN: 499770-99-9
M. Wt: 123.11 g/mol
InChI Key: IPPSQWDVJQVAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-imidazol-5-yl isocyanate is an aromatic heterocyclic organic compound . It is a specialty solvent, a base, and a precursor to some ionic liquids . It is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .


Synthesis Analysis

1-Methyl-1H-imidazol-5-yl isocyanate can be synthesized by two main routes. The primary method is acid-catalyzed methylation of imidazole by methanol . The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-imidazol-5-yl isocyanate is C5H9N3 . Its average mass is 111.145 Da and its monoisotopic mass is 111.079643 Da .


Chemical Reactions Analysis

Imidazole is a key component to functional molecules that are used in a variety of everyday applications . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .


Physical And Chemical Properties Analysis

1-Methyl-1H-imidazol-5-yl isocyanate is a colorless liquid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Energetic Bicyclic Azolium Salts

Research has explored the synthesis of various bicyclic azoles, including 1-methyl-4-nitro-2-(imidazol-1-yl)-1H-imidazole. These compounds, with densities ranging between 1.519-1.674 g/cm³, were studied for their thermally stable azolium salts and potential energetic applications. The enthalpies of formation were calculated using DFT(B3LYP) and MP2 methods (Gao et al., 2006).

Synthesis of 2-Aryl-2H,4H-Imidazo[4,5-d][1,2,3]triazoles

A series of 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles were synthesized, showcasing the reactivity of triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate with aryl isocyanates. The X-ray crystal structures of the compounds were reported, offering insights into potential chemical and pharmaceutical applications (Taher et al., 2002).

Corrosion Inhibition Properties

Research on 1,3,4-oxadiazole derivatives, including those with a 1H-imidazol-5-yl group, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulfuric acid. The study utilized various analytical methods, suggesting the potential of these compounds in industrial applications (Ammal et al., 2018).

Isocyanate-Epoxy Materials

Studies have investigated 1-imidazole derivatives, including 1-methylimidazole, as accelerators for curing isocyanate-epoxy resin matrix. These compounds enhanced the density of cross-linking and thermal resistance in the materials, suggesting applications in advanced material sciences (Pilawka et al., 2014).

Novel Syntheses and Biological Applications

Various studies have focused on synthesizing new compounds using imidazol-5-yl groups. These include synthesis for potential COX-2 inhibitors (Tabatabai et al., 2012), molecular structure investigations (Richter et al., 2023), and biological activities of triheterocyclic compounds (Rajanarendar et al., 2005).

Mechanism of Action

1-Methyl-1H-imidazol-5-yl isocyanate belongs to the class of organic compounds known as N-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . It is advised to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands and any exposed skin thoroughly after handling .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

5-isocyanato-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-8-3-6-2-5(8)7-4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPSQWDVJQVAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590476
Record name 5-Isocyanato-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazol-5-yl isocyanate

CAS RN

499770-99-9
Record name 5-Isocyanato-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.